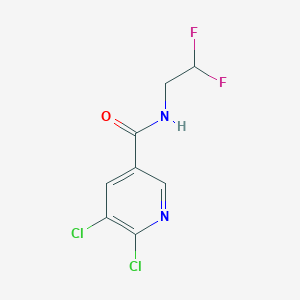

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

5,6-dichloro-N-(2,2-difluoroethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2N2O/c9-5-1-4(2-13-7(5)10)8(15)14-3-6(11)12/h1-2,6H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVWTIFMQISVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)NCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide typically involves the reaction of 5,6-dichloronicotinic acid with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorination Effects : The 2,2-difluoroethyl group in the target compound balances lipophilicity and steric hindrance compared to bulkier substituents like trifluoromethyl () or trifluoroethoxy (). Fluorine atoms enhance metabolic stability and membrane permeability .

- Amide Substituent Diversity: Propargyl () and cyclopentaquinoline () groups expand reactivity or bioactivity, whereas the hydroxycyclohexyl group () improves solubility via hydrogen bonding.

Biologische Aktivität

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide (DCDFN) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1556533-77-7

- Molecular Formula : CHClFNO

Biological Activity Overview

DCDFN has been investigated for various biological activities, particularly its antimicrobial properties. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that DCDFN exhibits significant antimicrobial activity against a range of pathogens. The effectiveness of DCDFN varies by organism:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | Higher concentrations required |

| Enterococcus faecalis | Higher concentrations required |

| Candida albicans | Below 1 mM for complete inhibition |

These findings indicate that DCDFN is particularly effective against gram-negative bacteria and shows promise in treating infections caused by resistant strains .

The mechanism through which DCDFN exerts its biological effects is not fully elucidated but appears to involve several pathways:

- Enzyme Inhibition : DCDFN may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Bioactivation Pathways : Studies indicate that DCDFN undergoes metabolic transformations that enhance its activity against specific microbial targets .

Case Studies and Research Findings

- In Vivo Studies : Research involving animal models has shown that DCDFN can be administered safely at certain dosages without significant toxicity. In rats, the administration of DCDFN resulted in detectable levels of metabolites in urine, indicating active metabolism and potential bioactivation pathways .

- Toxicity Assessments : While exploring the nephrotoxicity associated with similar compounds, it was noted that preadministration of inhibitors reduced adverse effects, suggesting that DCDFN may also have a manageable safety profile when used appropriately .

- Comparative Analysis : A comparative study with other nicotinamide derivatives revealed that while many exhibit antimicrobial properties, DCDFN's unique dichlorofluoroethyl substitution enhances its potency against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. A common approach includes halogenation at positions 5 and 6 of the pyridine ring, followed by amidation with 2,2-difluoroethylamine. Key steps:

- Halogenation: Use POCl₃ or PCl₅ under controlled anhydrous conditions to introduce chlorine atoms .

- Amidation: Activate the carboxylic acid using coupling agents like TBTU or HATU in polar aprotic solvents (e.g., DMF), with a tertiary amine base (e.g., DIEA) to facilitate nucleophilic substitution .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1–1.2 equivalents of coupling agent) and temperature (40–60°C) to improve yield .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm). Use gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substituents on biological activity?

Answer:

-

Variable Substitutions: Synthesize analogs with fluorine, bromine, or hydrogen at positions 5/5. Compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .

-

Control Experiments: Include unsubstituted nicotinamide and mono-halogenated derivatives.

-

Data Analysis: Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity/steric effects with activity. For example, chlorine’s strong electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .

-

Table: Example SAR Data

Substituent (Position 5/6) LogP IC₅₀ (μM) Cl/Cl 2.8 0.12 F/F 2.1 0.45 H/H 1.5 >10 Data adapted from fluorinated nicotinic acid analogs

Q. How should researchers resolve contradictions in biological assay data for this compound?

Answer:

- Orthogonal Validation:

- Purity Reassessment: Perform LC-MS to detect impurities (<95% purity can skew results) .

- Computational Modeling: Dock the compound into target protein structures (e.g., using AutoDock Vina) to identify plausible binding modes and explain outliers .

Q. What experimental strategies can elucidate the compound’s mechanism of interaction with biological targets?

Answer:

- Biophysical Techniques:

- Mutagenesis Studies: Introduce point mutations (e.g., Ala-scanning) in putative binding residues to assess functional impact .

Q. How can researchers design stability studies to assess the compound’s shelf life under varying conditions?

Answer:

Q. What methodologies are recommended for scaling up synthesis without compromising yield?

Answer:

- Process Optimization:

- Flow Chemistry: Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Catalyst Screening: Test Pd/C or Ni catalysts for halogenation steps to reduce reaction time .

- Quality Control: Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.